- Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalystSynthetic Communications, 2018, 48(3), 267-277,
Cas no 91374-21-9 (Ropinirole)

Ropinirole structure
Ropinirole 화학적 및 물리적 성질
이름 및 식별자
-
- Ropinirole
- (Ropinirole )
- 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-
- 4-(2-Dipropylaminoethyl)-1,3-dihydroindol-2-one
- Ropinirole (as hydrochloride)
- ROPINIROLE INTERMEIDATES:
- Ropinirolum
- Unii-030pyr8953
- 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one (ACI)
- NP 201
- SKF 101468
- 4-(2-(Dipropylamino)ethyl)indolin-2-one
- NCGC00015893-03
- AB01563044_02
- BRD-K15933101-003-07-9
- Ropinirole (USAN/INN)
- CS-0009561
- 2H-Indol-2-one, 4-(2-(dipropylamino)ethyl)-1,3-dihydro-
- 4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone
- Ropinirol (INN-Spanish)
- SKF-101468
- GTPL7295
- Lopac0_001101
- NCGC00015893-04
- 4-[2-(dipropylamino)ethyl]-3H-indol-2-ol
- G78293
- Tox21_110256_1
- ROPINIROLE [MI]
- Narapin
- 4-[2-(Dipropylamino)ethyl]2-indolinone
- NCGC00015893-01
- BRD-K15933101-003-01-2
- SR-01000076215-3
- 91374-21-9
- BCP09383
- ROPINIROLE [USAN]
- L000520
- Q420590
- NCGC00096064-02
- Ropitor (TN)
- CAS-91374-21-9
- Lopac-R-4152
- DTXSID8045195
- N04BC04
- CHEBI:8888
- NSC758917
- NCGC00096064-01
- EN300-708794
- Ropitor
- 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one
- NCGC00015893-02
- SCHEMBL35212
- ROPINIROLE [VANDF]
- 030PYR8953
- SDCCGSBI-0051070.P002
- NCGC00094373-12
- DB00268
- AB01563044_01
- BIDD:GT0826
- ropinirol
- 4-(2-(Dipropylamino)ethyl)-1,3-dihydro-2H-indol-2-one
- AKOS015843123
- HMS2093K04
- ROPINIROLE [INN]
- 4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one
- Ropinirol [INN-Spanish]
- Tox21_110256
- C07564
- 4-[2-(dipropylamino)ethyl]-2,3-dihydro-1h-indol-2-one
- CHEMBL589
- NSC 758917
- Ropinirolum (Latin)
- Ropinirolum (INN-Latin)
- CCG-205177
- Ropinirolum [INN-Latin]
- BDBM50020680
- NS00008049
- HY-B0623
- SB65618
- SK&F 101468
- HSDB 8252
- D08489
- Pharmakon1600-01505178
- NSC-758917
- Ropinirole [USAN:INN:BAN]
- BRD-K15933101-003-06-1
- NCGC00015893-06
- ROPINIROLE [WHO-DD]
- STL454344
- SPECTRUM1505178
- DTXCID6025195
- 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one
- SK&F-101468
-
- MDL: MFCD00864147
- 인치: 1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
- InChIKey: UHSKFQJFRQCDBE-UHFFFAOYSA-N
- 미소: O=C1CC2C(=CC=CC=2CCN(CCC)CCC)N1
계산된 속성
- 정밀분자량: 267.23300
- 동위원소 질량: 260.188863
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 7
- 복잡도: 287
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 상호 변형 이기종 수량: 3
- 토폴로지 분자 극성 표면적: 32.3
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
실험적 성질
- 색과 성상: 결정
- 밀도: 1.04
- 융해점: 243-250 ºC
- 비등점: 410.5 °C at 760 mmHg
- 플래시 포인트: 202 °C
- 굴절률: 1.538
- PSA: 32.34000
- LogP: 2.98370
- 용해성: 미확정
Ropinirole 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-708794-1.0g |
4-[2-(dipropylamino)ethyl]-2,3-dihydro-1H-indol-2-one |
91374-21-9 | 1g |
$0.0 | 2023-06-05 | ||
Aaron | AR01EFED-250mg |
ropinirole |
91374-21-9 | 97% | 250mg |
$135.00 | 2025-02-10 | |
Aaron | AR01EFED-5g |
ropinirole |
91374-21-9 | 97% | 5g |
$1061.00 | 2025-02-10 | |
Key Organics Ltd | BS-1020-1MG |
Ropinirole HCl |
91374-21-9 | >97% | 1mg |
£36.00 | 2025-02-08 | |
A2B Chem LLC | AX51657-1g |
Ropinirole |
91374-21-9 | 97% | 1g |
$206.00 | 2024-07-18 | |
A2B Chem LLC | AX51657-5g |
Ropinirole |
91374-21-9 | 97% | 5g |
$532.00 | 2024-07-18 | |
Aaron | AR01EFED-1g |
ropinirole |
91374-21-9 | 97% | 1g |
$375.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1079561-5g |
Ropinirole |
91374-21-9 | 98% | 5g |
¥5882.00 | 2024-04-25 | |
1PlusChem | 1P01EF61-250mg |
Ropinirole |
91374-21-9 | ≥97% | 250mg |
$110.00 | 2024-04-20 | |
Key Organics Ltd | BS-1020-10MG |
Ropinirole HCl |
91374-21-9 | >97% | 10mg |
£51.00 | 2025-02-08 |
Ropinirole 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Toluene ; 0 - 5 °C
1.2 Catalysts: Nickel ; 5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 Catalysts: Nickel ; 5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
참조
합성회로 2
반응 조건
1.1 Solvents: Water ; 5 h, reflux
참조
- Process for preparation of Ropinirole hydrochloride from benzeneethanol, China, , ,
합성회로 3
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitorsMonatshefte fuer Chemie, 2014, 145(7), 1139-1144,
합성회로 4
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt
참조
- Synthesis and Pharmacological Evaluation of Dual Acting Ligands Targeting the Adenosine A2A and Dopamine D2 Receptors for the Potential Treatment of Parkinson's DiseaseJournal of Medicinal Chemistry, 2015, 58(2), 718-738,
합성회로 5
반응 조건
1.1 Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
참조
- The development of a short route to the API ropinirole hydrochlorideOrganic & Biomolecular Chemistry, 2015, 13(42), 10532-10539,
합성회로 6
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
참조
- Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligandsMedChemComm, 2014, 5(7), 891-898,
합성회로 7
반응 조건
1.1 Reagents: 3H-1,2-Benziodoxol-3-one, 1-fluoro- Solvents: 1,4-Dioxane , Water ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine OxidationEuropean Journal of Organic Chemistry, 2018, 2018(12), 1437-1442,
합성회로 8
반응 조건
참조
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Ropinirole Raw materials
- 4-2-(4-Methylphenyl)sulfonyloxyethyl-1,3-dihydroindol-2-one
- Benzeneacetic acid,2-[2-(dipropylamino)ethyl]-6-nitro-
- Desoxo-2-ene Ropinirole
- Ropinirole hydrochloride
- N-Despropyl Ropinirole
Ropinirole Preparation Products
Ropinirole 관련 문헌
-
Mingwei Zhou,Ke En,Yimin Hu,Yufang Xu,Hong C. Shen,Xuhong Qian RSC Adv. 2017 7 3741
-
Urmila Maitra,Lukasz Ciesla Med. Chem. Commun. 2019 10 867
-
Pasquale Linciano,Barbara De Filippis,Alessandra Ammazzalorso,Pasquale Amoia,Felisa Cilurzo,Marialuigia Fantacuzzi,Letizia Giampietro,Cristina Maccallini,Charlotte Petit,Rosa Amoroso Med. Chem. Commun. 2019 10 1892
-
Yinxiang Jian,Peng Liang,Xiaoyan Li,Huawu Shao,Xiaofeng Ma Org. Biomol. Chem. 2023 21 179
-
Zeshan Yousuf,Andrew K. Richards,Andrew N. Dwyer,Bruno Linclau,David C. Harrowven Org. Biomol. Chem. 2015 13 10532
91374-21-9 (Ropinirole) 관련 제품
- 139122-19-3(4-(2-Hydroxyethyl)-1,3-dihydro-2H-indolin-2-one)
- 56341-38-9(6-methyl-2,3-dihydro-1H-indol-2-one)
- 13220-46-7(4-methyl-2,3-dihydro-1H-indol-2-one)
- 106916-16-9(N-Despropyl Ropinirole)
- 1824313-02-1(2-benzyloxycyclobutanol)
- 2227986-28-7(rac-(3R,4S)-4-2-(oxolan-2-yl)ethylpyrrolidin-3-ol)
- 2154342-57-9(2-(2,6-Dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione;hydrochloride)
- 1805275-06-2(Methyl 5-amino-4-cyanopyridine-2-acetate)
- 1806875-45-5(5-(Chloromethyl)-2-cyano-4-(difluoromethyl)-3-hydroxypyridine)
- 2228537-81-1(3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91374-21-9)Ropinirole

순결:98%
재다:Company Customization
가격 ($):문의